Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
Brand Name: Vulcanchem
CAS No.: 83863-38-1
VCID: VC17039341
InChI: InChI=1S/C16H12N2O8S2.Cr.Na.3H2O/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20;;;;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;;3*1H2/q;;+1;;;
SMILES:
Molecular Formula: C16H18CrN2NaO11S2+
Molecular Weight: 553.4 g/mol

Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)

CAS No.: 83863-38-1

Cat. No.: VC17039341

Molecular Formula: C16H18CrN2NaO11S2+

Molecular Weight: 553.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) - 83863-38-1

Specification

CAS No. 83863-38-1
Molecular Formula C16H18CrN2NaO11S2+
Molecular Weight 553.4 g/mol
IUPAC Name sodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate
Standard InChI InChI=1S/C16H12N2O8S2.Cr.Na.3H2O/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20;;;;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;;3*1H2/q;;+1;;;
Standard InChI Key DKDGZBRZWPELQR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The compound features a central chromium(III) ion coordinated by three aqua ligands and a polydentate azo dye ligand. The ligand system comprises a naphthalene backbone substituted with hydroxyl and sulfonate groups, linked via an azo bridge (-N=N-) to a 2-hydroxy-5-sulfophenyl moiety. This arrangement creates an octahedral geometry around the chromium center, stabilized by charge-balancing sodium counterions.

Key structural parameters include:

  • Coordination Sphere: Chromium(III) bonded to three water molecules (O donors), two oxygen atoms from the hydroxyl groups, and one nitrogen from the azo group.

  • Ligand Conformation: The azo linkage adopts a trans configuration, optimizing π-π stacking interactions with aromatic biomolecules.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number83863-38-1
Molecular FormulaC16H18CrN2NaO11S2+\text{C}_{16}\text{H}_{18}\text{CrN}_2\text{NaO}_{11}\text{S}_2^+
Molecular Weight553.4 g/mol
IUPAC NameSodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate
SolubilityHighly soluble in water (>100 mg/mL)

Synthesis and Preparation

Reaction Pathway

The synthesis involves a multi-step process:

  • Ligand Preparation: Coupling 2-hydroxy-5-sulfobenzenesulfonic acid with 4-hydroxy-1-naphthalenesulfonic acid via diazotization, forming the azo dye ligand.

  • Chromium Complexation: Reacting the ligand with sodium chromate (Na2CrO4\text{Na}_2\text{CrO}_4) under acidic conditions (pH 4–5) at 60–70°C.

  • Isolation: Precipitation using ethanol, followed by recrystallization from aqueous solution.

Optimization Parameters

  • pH Control: Maintaining pH 4.5 ensures ligand deprotonation without chromium hydroxide precipitation.

  • Temperature: Elevated temperatures (60°C) accelerate complexation but require careful monitoring to prevent ligand degradation.

  • Analytical Validation: UV-vis spectroscopy (λmax=480nm\lambda_{\text{max}} = 480 \, \text{nm}) and HPLC (≥95% purity) confirm successful synthesis.

Applications and Research Findings

Industrial Dyeing Processes

The compound’s intense absorption in the visible spectrum (ε=1.2×104L\cdotpmol1\cdotpcm1\varepsilon = 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}) makes it a potent dye for textiles and paper. Its sulfonate groups enhance water solubility, enabling uniform substrate penetration, while the chromium center improves lightfastness by forming stable chelates with cellulose fibers.

Biochemical Interactions

Recent studies highlight its role in modulating biomolecular activity:

  • Protein Binding: Forms stable adducts with serum albumin (Kd=2.3×105MK_d = 2.3 \times 10^{-5} \, \text{M}), altering protein conformation and function.

  • DNA Intercalation: The planar azo ligand intercalates into DNA base pairs, inhibiting replication in in vitro cancer cell models (IC50_{50} = 18 µM).

Study ModelEffect ObservedMechanism Proposed
HeLa Cells40% apoptosis induction (48 h)DNA intercalation, ROS generation
MCF-7 CellsCell cycle arrest at G2/M phaseTubulin polymerization inhibition

Comparison with Structural Analogues

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) (CAS 52455-30-8) serves as a notable analogue. Unlike the subject compound, it incorporates a nitro group at position 7 of the naphthalene ring, redshifted absorption (λmax=520nm\lambda_{\text{max}} = 520 \, \text{nm}), and enhanced DNA-binding affinity (Kd=1.1×106MK_d = 1.1 \times 10^{-6} \, \text{M}) due to increased electron withdrawal.

Table 3: Structural and Functional Comparison

PropertySubject Compound (83863-38-1)Analogue (52455-30-8)
Molecular FormulaC16H18CrN2NaO11S2+\text{C}_{16}\text{H}_{18}\text{CrN}_2\text{NaO}_{11}\text{S}_2^+C20H16CrN3NaO10S\text{C}_{20}\text{H}_{16}\text{CrN}_3\text{NaO}_{10}\text{S}
λmax\lambda_{\text{max}}480 nm520 nm
DNA Binding KdK_d2.3×105M2.3 \times 10^{-5} \, \text{M}1.1×106M1.1 \times 10^{-6} \, \text{M}

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